molecular formula C8H16O B073714 2,2-Dimethylcyclohexanol CAS No. 1193-46-0

2,2-Dimethylcyclohexanol

Cat. No. B073714
CAS RN: 1193-46-0
M. Wt: 128.21 g/mol
InChI Key: BYBYZPFVXFPCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclohexanol is a sterically hindered alcohol .


Synthesis Analysis

The synthesis of 2,2-Dimethylcyclohexanol involves a Mg-TiCl4-catalyzed CH2-transfer reaction with CH2Cl2 .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethylcyclohexanol is C8H16O . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

2,2-Dimethylcyclohexanol undergoes dehydration reactions when reacted with concentrated sulfuric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethylcyclohexanol include a boiling point of 174.3±8.0 °C at 760 mmHg, a density of 0.9±0.1 g/cm3, and a refractive index of 1.456 .

Scientific Research Applications

  • Biological Stereoselective Reduction : A study by Miyazawa, Okamura, and Kameoka (1999) explored the microbial transformations of dimethylcyclohexanones using Glomerella cingulata, leading to the production of corresponding dimethylcyclohexanols. This research highlights the potential for using biological processes in stereoselective reductions of cyclohexanones, which could be relevant to 2,2-Dimethylcyclohexanol (Miyazawa, Okamura, & Kameoka, 1999).

  • Carbon-13 Chemical Shifts and Conformations : Pehk, Kooskora, and Lippmaa (1976) measured the carbon-13 chemical shifts of all twenty-two dimethylcyclohexanols, including isomers of 2,2-Dimethylcyclohexanol. Their work provides insights into the conformational peculiarities of these compounds based on their chemical shifts (Pehk, Kooskora, & Lippmaa, 1976).

  • Stereochemical Studies on Dehydration : Delaney, Middleton, and Norfolk (1970) conducted research on the dehydration of 2,2-dimethylcyclohexanols. They discussed the significance of these results in relation to 2,2-Dimethylcyclohexanol and the solvolysis of related compounds (Delaney, Middleton, & Norfolk, 1970).

  • Aerobic Dehydrogenation Catalyzed by Pd Nanoparticles : A study by Pun, Diao, and Stahl (2013) on the aerobic dehydrogenation of cyclohexanones to phenols with a Pd(TFA)2/2-dimethylaminopyridine catalyst system could be relevant for understanding reactions involving 2,2-Dimethylcyclohexanol (Pun, Diao, & Stahl, 2013).

  • Unexpected Reactions of Epoxy-Ketones : Research by Beerli and Borschberg (1992) discussed unexpected reactions involving dimethylcyclohexanones with the Dimsyl anion. This study might shed light on unusual chemical behaviors of 2,2-Dimethylcyclohexanol or its derivatives (Beerli & Borschberg, 1992).

  • Oxygenation of Dimethylcyclohexane : Chavanne and Bode (1930) studied the oxygenation of dimethylcyclohexane, which relates to the oxidation processes that might involve 2,2-Dimethylcyclohexanol (Chavanne & Bode, 1930).

  • Facile Preparation of Tetrahydropyrancarbolactone : Utaka, Makino, Oota, Tsuboi, and Takeda (1983) converted 2,6-Dimethylcyclohexanone into tetrahydropyrancarbolactone, a key intermediate for synthesizing natural products. This could suggest potential synthetic pathways involving 2,2-Dimethylcyclohexanol (Utaka, Makino, Oota, Tsuboi, & Takeda, 1983).

Safety And Hazards

2,2-Dimethylcyclohexanol is classified as a flammable liquid and vapor. It is recommended to keep away from heat, sparks, open flames, and hot surfaces. Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

Future Directions

There are ongoing studies on the dehydration reactions of 2,2-Dimethylcyclohexanol and other similar compounds . These studies aim to understand the mechanisms of these reactions and their potential applications.

properties

IUPAC Name

2,2-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7(8)9/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBYZPFVXFPCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870858
Record name 2,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclohexanol

CAS RN

1193-46-0
Record name 2,2-Dimethylcyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethylcyclohexanol
Reactant of Route 2
2,2-Dimethylcyclohexanol
Reactant of Route 3
2,2-Dimethylcyclohexanol
Reactant of Route 4
2,2-Dimethylcyclohexanol
Reactant of Route 5
2,2-Dimethylcyclohexanol
Reactant of Route 6
2,2-Dimethylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.